molecular formula C15H10ClFO B8771481 (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one

Cat. No.: B8771481
M. Wt: 260.69 g/mol
InChI Key: WXGUVJMPLPVNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Saturated ketones, alcohols

    Substitution: Nitro, bromo, and sulfonyl derivatives

Scientific Research Applications

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
  • 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one
  • 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-2-propen-1-one is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClFO

Molecular Weight

260.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H

InChI Key

WXGUVJMPLPVNHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and commercial 4-fluoroacetophenone, 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was obtained as yellowish solid.
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